molecular formula C7H8ClN B043014 5-Chloro-2-methylaniline CAS No. 95-79-4

5-Chloro-2-methylaniline

Cat. No. B043014
CAS RN: 95-79-4
M. Wt: 141.6 g/mol
InChI Key: WRZOMWDJOLIVQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-2-methylaniline often involves multicomponent reactions or specific synthesis pathways that yield targeted chemical structures with high precision. A notable method in the synthesis of similar compounds is the use of primary amidoximes and acylating agents as initial reactants or through reactions like the 1,3-dipolar cycloaddition, which has been extensively applied for the synthesis of 1,2,4-oxadiazoles, suggesting analogous strategies could be employed for 5-Chloro-2-methylaniline (Pharmaceutical Chemistry Journal, 2005).

Scientific Research Applications

  • Protein, DNA, and RNA Binding : Hill, Shih, and Struck (1979) found that 4-chloro-2-methylaniline, a carcinogen, is extensively bound to proteins, DNA, and RNA in rat liver. This binding is attributed to enzymatic activity in microsomes leading to irreversible binding and activation (Hill, Shih, & Struck, 1979).

  • Synthesis of Efavirenz Impurity : Gazvoda et al. (2018) presented a six-step synthetic route to 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, a key impurity in efavirenz, an important anti-HIV/AIDS drug (Gazvoda et al., 2018).

  • Preparation Method : Zhang Qian-cheng (2009) introduced a new method for preparing 2-chloro-6-methylaniline using diphenylurea and sodium chlorate, offering a more efficient and environmentally friendly process (Zhang, 2009).

  • Genotoxicity and Carcinogenic Potential : Przybojewska (1997) evaluated the DNA damaging effect of several aniline derivatives, including 2,4-dimethylaniline and 2,4,6-trimethylaniline, which were found to be genotoxic and potentially carcinogenic. However, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline showed no effect on DNA in mice (Przybojewska, 1997).

  • Antitumor Agent Synthesis : Jia-liang, Yi-fen, and Yafei (2009) successfully synthesized Dasatinib monohydrate, an antitumor agent, in 52% overall yield from 2-chloro-6-methylaniline (Zang, Chen, & Jie, 2009).

  • Vibrational Frequency Analysis : Karabacak, Karagöz, and Kurt (2009) conducted a study on the vibrational frequencies of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, finding good agreement with experimental data. This research highlights NH-pi interactions and the influence of bulky chlorine and methyl groups on the amino group's vibrational modes (Karabacak, Karagöz, & Kurt, 2009).

Safety And Hazards

5-Chloro-2-methylaniline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
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InChI Key

WRZOMWDJOLIVQP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)Cl)N
Source PubChem
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID5020287
Record name 5-Chloro-2-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Grayish-white solid; [HSDB] Low melting solid; mp = 20-22 deg C; [MSDSonline]
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Boiling Point

237 °C AT 722 MM HG
Record name 5-CHLORO-O-TOLUIDINE
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Solubility

SOL IN HOT ALCOHOL
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Vapor Pressure

0.04 [mmHg]
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Product Name

5-Chloro-2-methylaniline

Color/Form

GRAYISH-WHITE SOLID

CAS RN

95-79-4
Record name 5-Chloro-2-methylaniline
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Melting Point

26 °C
Record name 5-CHLORO-O-TOLUIDINE
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Synthesis routes and methods I

Procedure details

A 2 L flask was charged the solution of 4-chloro-1-methyl-2-nitrobenzene (60 g, 0.35 mol) in MeOH (1 L), Raney Ni was added, the air in flask was replaced three times with H2, the mixture was stirred for 3 hr at rt. The solution was filtered and concentrated. The residue was dissolved in CH2Cl2 (500 mL), and the solution was washed with brine, dried over Na2SO4. Solvent removal gave 5-chloro-2-methylbenzenamine (50 g, 0.35 mol). 1H NMR (CDCl3, 400 MHz) δ 7.02-6.93 (d, 2H), 6.70-6.60 (d, 2H), 3.67 (s, 2H), 2.14 (s, 3H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-4-chlorotoluene (86 g, 0.5 mol) in MeOH (250 mL) was added Fe powder (92 g, 3.65 mol) by portions over 45 min while refluxing gently. The mixture was stirred for 3 h at room temperature, poured into water (1.5 L) and extracted with AcOEt. The organic layers were dried over MgSO4 and concentrated in vacuo to give 63 g of the title compound.
Quantity
86 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
92 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-methylaniline
Reactant of Route 2
5-Chloro-2-methylaniline
Reactant of Route 3
5-Chloro-2-methylaniline
Reactant of Route 4
5-Chloro-2-methylaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylaniline
Reactant of Route 6
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5-Chloro-2-methylaniline

Citations

For This Compound
194
Citations
CH Misra, SS Parmar, SN Shukla - Canadian Journal of …, 1967 - cdnsciencepub.com
… Perkin~Elmer Infracord spectrophotometer model 137 equipped with NaCl optics, were compared With those of 2-chloro-6-methylaniline and 5-chloro-2-methylaniline. The assignment …
Number of citations: 6 cdnsciencepub.com
RC Duty - Analytical Chemistry, 1977 - ACS Publications
… The 3-chloro-2-methylaniline (K & K laboratories), 4-chloro-2-methylaniline (Aldrich Chemical Co.) and 5-chloro-2-methylaniline(Aldrich Chemical Co.) were acetylated by a standard …
Number of citations: 1 pubs.acs.org
X Li, R Ma, L Ding, H Yuan, B Wu… - Bulletin of the Korean …, 2018 - Wiley Online Library
… 5-chloro-2-methylaniline and 2-chloro-6-methylaniline are isomers. The dominant abundant organic chloride is 5-chloro-2-methylaniline … the proportion of 5-chloro-2-methylaniline in the …
Number of citations: 4 onlinelibrary.wiley.com
A Di Corcia, R Samperi - Analytical Chemistry, 1990 - ACS Publications
Selective liquid-solid extraction from environmental waters of 14 chloroanllines was achieved by using a two-trap tandem system, one containing a nonspecific adsorbing material, such …
Number of citations: 78 pubs.acs.org
J Stockinger, C Hinteregger, M Loidl, A Ferschl… - Applied microbiology …, 1992 - Springer
… As a result of the large screening programme, one pure bacterial culture (Z-1190) capable of degrading 5-chloro-2-methylaniline (5C2MA) and 4-chloro-2-methylaniline (4C2MA) was …
Number of citations: 21 link.springer.com
S Yurdakul, AI Sen - Vibrational spectroscopy, 1999 - Elsevier
… We also assigned the vibrations of 3-chloro-4-methylaniline by comparison with the assignment for 5-chloro-2-methylaniline [1], 2,3-dimethylaniline [3], aniline [4], and aniline …
Number of citations: 28 www.sciencedirect.com
R Ma, J Zhu, B Wu, J Hu, X Li - Energy & Fuels, 2017 - ACS Publications
… Trichloroethylene, 3-chloro-2-methylaniline, 5-chloro-2-methylaniline, and 2,6-dichloro-3-… chlorides has been identified, in which 5-chloro-2-methylaniline was the dominate species. …
Number of citations: 18 pubs.acs.org
Y Zheng - Acta Crystallographica Section E: Structure Reports …, 2013 - scripts.iucr.org
… A mixture of 5-chloro-2-methylaniline (1.42 g, 10 mmol), 3,5-dibromo-2-hydroxybenzaldehyde (2.80 g, 10 mmol) in 50 ml CH 2 Cl 2 was refluxed under an Ar atmosphere for about 6 h to …
Number of citations: 1 scripts.iucr.org
SK Roy, B Amitha, J Uchil - Indian Journal of Physics - arxiv.iacs.res.in
… 3-chloro2-methyl and 5-chloro-2-methylaniline. No polymorphism is … In the case of 5-chloro-2-methylaniline, the recorded NQR … As the recorded signal in 5-chloro-2-methylaniline is very …
Number of citations: 0 arxiv.iacs.res.in
YF Zheng - Acta Crystallographica Section E: Structure Reports …, 2013 - scripts.iucr.org
… A mixture of 5-chloro-2-methylaniline (1.42g, 10.0 mmol), 3-methyl-2-hydroxybenzaldehyde (1.36g, 10.0 mmol) in 50.0 ml CH 2 Cl 2 was fluxed under an Ar atmosphere for about 6 h to …
Number of citations: 3 scripts.iucr.org

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